3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one
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Overview
Description
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is a synthetic organic compound that features a piperazinone core substituted with an azocane ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one typically involves the following steps:
Formation of the Piperazinone Core: The piperazinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Azocane Ring: The azocane ring is introduced via nucleophilic substitution reactions, where an azocane derivative reacts with a suitable electrophile.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azocane ring or the piperazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Azocan-1-yl)carbonyl]-1,2,3,4-tetrahydroquinoline
- 4-[3-(Azocan-1-yl)-2-hydroxypropoxy]benzoic acid
- 2-(Azocan-1-yl)ethanamine
Uniqueness
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(azocan-1-yl)-2-oxoethyl]-4-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-13(2)19-11-8-17-16(21)14(19)12-15(20)18-9-6-4-3-5-7-10-18/h13-14H,3-12H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRDMFRSCTXUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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